molecular formula C21H22N2O2 B5783796 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B5783796
M. Wt: 334.4 g/mol
InChI Key: MEPWJYDRESZILL-UHFFFAOYSA-N
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Description

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQA is a quinoline derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological experiments.

Mechanism of Action

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide's mechanism of action is not fully understood, but it is believed to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in vitro and in vivo. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide. One potential area of research is the development of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide's potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide's mechanism of action and potential side effects.

Synthesis Methods

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide can be synthesized through multiple methods, including the reaction of 2,4-pentanedione with 4-methyl-2-aminophenol, followed by the reaction of the resulting product with 3,4-dimethylbenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2,8-dimethyl-4-oxo-1(4H)-quinolinecarboxylic acid with 3,4-dimethylaniline in the presence of thionyl chloride.

Scientific Research Applications

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)-N-(3,4-dimethylphenyl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-8-9-17(10-15(13)3)22-20(25)12-23-16(4)11-19(24)18-7-5-6-14(2)21(18)23/h5-11H,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPWJYDRESZILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide

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